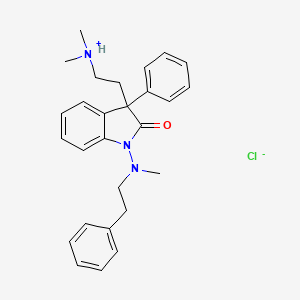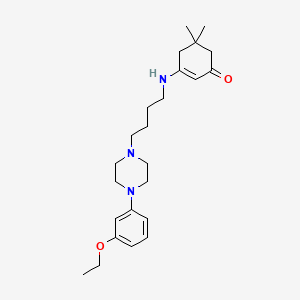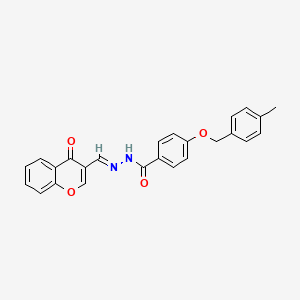
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolinone core structure, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the dimethylaminoethyl and methylphenethylamino groups can be achieved through nucleophilic substitution reactions. These reactions often require the presence of a strong base and a suitable leaving group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Dimethylamino)ethyl)-1-(phenethylamino)-3-phenyl-2-indolinone hydrochloride
- 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-quinolinone hydrochloride
Uniqueness
The uniqueness of 3-(2-(Dimethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone hydrochloride lies in its specific substitution pattern and the presence of both dimethylaminoethyl and methylphenethylamino groups. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Would you like more details on any specific section?
Properties
CAS No. |
33456-22-3 |
|---|---|
Molecular Formula |
C27H32ClN3O |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
dimethyl-[2-[1-[methyl(2-phenylethyl)amino]-2-oxo-3-phenylindol-3-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C27H31N3O.ClH/c1-28(2)21-19-27(23-14-8-5-9-15-23)24-16-10-11-17-25(24)30(26(27)31)29(3)20-18-22-12-6-4-7-13-22;/h4-17H,18-21H2,1-3H3;1H |
InChI Key |
WUJIXMCYNOXSCD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)




